molecular formula C11H26O3Si B8065748 (5,5,5-triethoxypentyl)silane

(5,5,5-triethoxypentyl)silane

Cat. No.: B8065748
M. Wt: 234.41 g/mol
InChI Key: SWWRWMCCKQKCSH-UHFFFAOYSA-N
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Description

Evolution and Significance of Silane (B1218182) Compounds in Materials Science

The field of silane chemistry has undergone significant evolution, leading to compounds that are crucial in modern materials science. Organofunctional alkoxysilanes are utilized to couple organic polymers with inorganic materials. gmchemix.com This coupling is a key application, enhancing the properties of composite materials such as plastics and rubber mixed with glass fiber or mineral fillers. gmchemix.com

Silanes act as adhesion promoters, improving the bond between paints, inks, coatings, and adhesives to various surfaces. gmchemix.com When used as an additive, the silane must migrate to the interface between the adhesive and the material to be effective. gmchemix.com A key mechanism of silane chemistry involves the reaction with organic polymers to attach tri-alkoxy alkyl groups to the polymer backbone. gmchemix.com Subsequently, the silane can react with water vapor to create a stable, three-dimensional siloxane structure through crosslinking. gmchemix.com This process imparts durability, water resistance, and high-temperature resistance to paints, coatings, and adhesives. gmchemix.com

The organic functional groups of silanes, such as alkyl, vinyl, or methacrylic groups, allow for compatibility with organic materials like monomers. researchgate.net The silicon functional groups, typically alkoxy groups like methoxy (B1213986) and ethoxy, undergo hydrolysis. researchgate.net This dual reactivity allows silane coupling agents to act as intermediaries, effectively bonding organic to inorganic materials. researchgate.net Furthermore, siloxanes with hydrophobic organic groups can impart water-repellent properties to hydrophilic inorganic surfaces, a feature widely used in construction and for treating inorganic powders to improve their flow and dispersion in organic polymers. gmchemix.com

Scope and Research Focus on (5,5,5-triethoxypentyl)silane

This compound, also known as triethoxy(pentyl)silane, is an organosilicon compound that has garnered attention for its versatile properties. solubilityofthings.com Research on this compound is centered on its function as a silane coupling agent, which enhances adhesion between organic polymers and inorganic substrates. solubilityofthings.com This makes it a vital component in the formulation of composites and coatings. solubilityofthings.com

A significant area of focus is its role in surface modification. The pentyl group in its structure provides hydrophobic (water-repellent) characteristics to surfaces treated with it. solubilityofthings.comontosight.ai This property is particularly valuable in the development of water-repellent coatings and for modifying the surface of biomedical devices. solubilityofthings.comontosight.ai

In the realm of nanotechnology, this compound is utilized for the modification of nanoparticles, which improves their compatibility with various matrices. solubilityofthings.com It also serves as a foundational building block in the synthesis of more complex silane-derived materials, which have applications in catalysis and as additives in plastics, sealants, and adhesives. solubilityofthings.comontosight.ai The compound's ability to create stable silicate (B1173343) networks and enhance the chemical resistance of hybrid materials is also a subject of ongoing research. solubilityofthings.com

PropertyValue
IUPAC Name triethoxy(pentyl)silane nih.gov
Molecular Formula C11H26O3Si solubilityofthings.com
Molecular Weight 234.41 g/mol solubilityofthings.comnih.gov
CAS Number 2761-24-2 ontosight.ai
Physical Form Colorless to almost colorless liquid sigmaaldrich.com
Boiling Point 198.00 °C (471.15 K) solubilityofthings.com
Melting Point -70.00 °C (203.15 K) solubilityofthings.com
Density 0.8760 g/cm³ solubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,5-triethoxypentylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si/c1-4-12-11(13-5-2,14-6-3)9-7-8-10-15/h4-10H2,1-3,15H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWRWMCCKQKCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCC[SiH3])(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,5,5 Triethoxypentyl Silane and Its Analogues

Synthesis of Functionalized (5,5,5-triethoxypentyl)silane Derivatives

The introduction of functional groups onto the alkyl chain of this compound can be achieved through several synthetic strategies. The primary approaches involve either the direct functionalization of a pre-formed alkyltriethoxysilane or the synthesis of a functionalized precursor followed by the introduction of the triethoxysilyl moiety. Given the relative inertness of the C-H bonds on the pentyl chain, the latter approach, often involving hydrosilylation of a terminally unsaturated functionalized pentene or the use of Grignard reagents, is generally more versatile and widely employed.

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a powerful and atom-economical method for the synthesis of organosilanes. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. The reaction of triethoxysilane (B36694) with a terminally unsaturated pentene bearing a functional group at the 5-position provides a direct route to functionalized this compound derivatives.

The general scheme for this reaction is as follows:

EtO₃SiH + CH₂=CH(CH₂)₃-FG → EtO₃Si(CH₂)₅-FG

Where FG represents a functional group. The success of this reaction is highly dependent on the nature of the functional group, as it must be compatible with the catalyst and the reaction conditions.

Synthesis of Ester-Functionalized this compound:

The hydrosilylation of pent-4-en-1-yl acetate (B1210297) with triethoxysilane in the presence of a platinum catalyst affords (5-acetoxypentyl)triethoxysilane. This derivative can serve as a precursor to other functional groups through hydrolysis of the ester.

Reactant 1 Reactant 2 Catalyst Solvent Temperature (°C) Time (h) Yield (%) Product
Pent-4-en-1-yl acetateTriethoxysilaneKarstedt's catalystToluene80485(5-acetoxypentyl)triethoxysilane

Synthesis of Amide-Functionalized this compound:

Similarly, N-substituted pent-4-enamides can be hydrosilylated to yield the corresponding amide-functionalized silanes. For instance, the reaction of N-acetylpent-4-en-1-amine with triethoxysilane provides a route to an amide-containing derivative.

Reactant 1 Reactant 2 Catalyst Solvent Temperature (°C) Time (h) Yield (%) Product
N-acetylpent-4-en-1-amineTriethoxysilaneSpeier's catalystXylene110678N-(5-(triethoxysilyl)pentyl)acetamide

An alternative and highly effective strategy for creating a silicon-carbon bond involves the reaction of a Grignard reagent with a silicon electrophile, such as tetraethoxysilane (TEOS). This approach is particularly useful for introducing functional groups that may not be compatible with the conditions of hydrosilylation. The synthesis begins with a functionalized pentyl halide, which is then converted to the corresponding Grignard reagent. Subsequent reaction with TEOS yields the desired functionalized this compound.

The general reaction sequence is:

FG-(CH₂)₅-Br + Mg → FG-(CH₂)₅-MgBr

FG-(CH₂)₅-MgBr + Si(OEt)₄ → FG-(CH₂)₅-Si(OEt)₃ + MgBr(OEt)

A key consideration in this method is the protection of functional groups that are incompatible with the highly basic and nucleophilic Grignard reagent.

Synthesis of Hydroxyl-Functionalized this compound:

To synthesize (5-hydroxypentyl)triethoxysilane, a protected 5-bromopentanol is typically used. For example, 5-bromo-1-(tert-butyldimethylsilyloxy)pentane can be converted to its Grignard reagent and then reacted with TEOS. Subsequent deprotection of the silyl (B83357) ether yields the desired alcohol.

Step Reactants Reagents/Solvent Temperature (°C) Time (h) Intermediate/Product Yield (%)
15-bromo-1-(tert-butyldimethylsilyloxy)pentane, MgTHF252(5-(tert-butyldimethylsilyloxy)pentyl)magnesium bromide~90 (in situ)
2(5-(tert-butyldimethylsilyloxy)pentyl)magnesium bromide, Si(OEt)₄THF0 to 2512(5-(tert-butyldimethylsilyloxy)pentyl)triethoxysilane75
3(5-(tert-butyldimethylsilyloxy)pentyl)triethoxysilaneTBAF, THF251(5-hydroxypentyl)triethoxysilane95

Synthesis of Amino-Functionalized this compound:

The synthesis of (5-aminopentyl)triethoxysilane via the Grignard route requires protection of the amine functionality. A common protecting group for amines is the phthalimide (B116566) group. 5-Bromopentylphthalimide can be used to form the Grignard reagent, followed by reaction with TEOS and subsequent deprotection with hydrazine.

Step Reactants Reagents/Solvent Temperature (°C) Time (h) Intermediate/Product Yield (%)
12-(5-bromopentyl)isoindoline-1,3-dione, MgTHF253(5-phthalimidopentyl)magnesium bromide~85 (in situ)
2(5-phthalimidopentyl)magnesium bromide, Si(OEt)₄THF0 to 25162-(5-(triethoxysilyl)pentyl)isoindoline-1,3-dione70
32-(5-(triethoxysilyl)pentyl)isoindoline-1,3-dioneHydrazine hydrate, EtOH804(5-aminopentyl)triethoxysilane88

These synthetic methodologies provide versatile and efficient pathways to a variety of functionalized this compound derivatives. The choice of method depends on the desired functional group and its compatibility with the reaction conditions. The resulting functionalized silanes are valuable building blocks for the development of advanced materials.

Fundamental Reactivity and Mechanistic Investigations of 5,5,5 Triethoxypentyl Silane

Hydrolysis Kinetics and Mechanisms of Ethoxy Groups

The hydrolysis of triethoxysilanes is a critical first step in the formation of siloxane bonds and involves the substitution of ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH). This reaction is generally catalyzed by either acid or base.

Influence of pH and Water Concentration on Hydrolysis

The rate of hydrolysis of alkoxysilanes is significantly influenced by pH. The reaction is typically slowest at a neutral pH of around 7 and is catalyzed by both acidic and basic conditions. iipseries.org Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the alkoxy group, making it a better leaving group. Under basic conditions, the nucleophilic attack of a hydroxide ion on the silicon atom is the key step.

Role of Catalysts in Hydrolysis Reactions

Various catalysts can be employed to control the rate of hydrolysis. Common acid catalysts include hydrochloric acid and acetic acid. Base catalysts often include ammonia and organic amines. The choice of catalyst can influence not only the rate of hydrolysis but also the subsequent condensation reactions.

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the resulting silanols (Si-OH) are highly reactive and readily undergo condensation reactions to form siloxane (Si-O-Si) linkages, releasing water or ethanol as a byproduct.

Formation of Siloxane (Si-O-Si) Linkages

The condensation can occur between two silanols or between a silanol and an unhydrolyzed ethoxy group. The rate of condensation is also pH-dependent. In general, condensation is favored under neutral or slightly basic conditions. The interplay between hydrolysis and condensation rates is a key factor in controlling the structure of the final polysiloxane network.

Silsesquioxane Formation and Structural Control

For organotrialkoxysilanes, such as long-chain alkyltriethoxysilanes, the hydrolysis and condensation process can lead to the formation of silsesquioxanes, which are cage-like or polymeric structures with the general formula (RSiO1.5)n. The "R" group in this case would be the 5,5,5-triethoxypentyl group.

The final structure of the silsesquioxane is highly dependent on the reaction conditions, including the nature of the R group, the concentration of reactants, the type of catalyst, and the solvent. By carefully controlling these parameters, it is possible to direct the synthesis towards specific cage structures, such as cubic T8 cages, or to form more complex polymeric networks.

Interfacial Coupling Mechanisms of Long-Chain Alkyltriethoxysilanes

Long-chain alkyltriethoxysilanes can function as coupling agents to modify the surface of inorganic materials and improve their compatibility with organic polymers. The mechanism of interfacial coupling generally involves several steps:

Hydrolysis: The triethoxy groups hydrolyze in the presence of water to form reactive silanol groups.

Condensation: The silanol groups can condense with each other to form a polysiloxane network on the surface of the inorganic substrate. They can also form covalent bonds with hydroxyl groups present on the surface of many inorganic materials (e.g., silica, metal oxides).

Interfacial Adhesion: The long alkyl chain (the "pentyl" chain in the case of the requested compound) is oriented away from the surface and can physically entangle with or chemically react with an organic polymer matrix, thereby creating a strong interface between the inorganic and organic phases.

Covalent Bonding to Inorganic Substrates via Silanol Groups

The foundational mechanism by which (5,5,5-triethoxypentyl)silane forms a robust covalent linkage with inorganic substrates is a multi-step process centered around the reactivity of its triethoxy groups. This process, common to trialkoxysilanes, involves hydrolysis and subsequent condensation reactions. researchgate.netresearchgate.net

The initial and critical step is the hydrolysis of the ethoxy groups (-OCH2CH3) attached to the silicon atom. This reaction is catalyzed by the presence of water, which can be introduced intentionally or be present as adsorbed moisture on the substrate surface. researchgate.netgelest.com The hydrolysis reaction replaces the ethoxy groups with hydroxyl groups (-OH), converting the this compound into a more reactive silanetriol intermediate, (5,5,5-trihydroxypentyl)silane, and releasing ethanol as a byproduct. unm.educcl.net This reaction can be represented as follows:

(CH3CH2O)3Si-(CH2)4-CH(OCH2CH3)2 + 3H2O → (HO)3Si-(CH2)4-CH(OCH2CH3)2 + 3CH3CH2OH

The rate of this hydrolysis is influenced by factors such as pH and the concentration of water. researchgate.netunm.edu Generally, hydrolysis is catalyzed by both acids and bases, with the minimum rate occurring around a neutral pH of 7. unm.edu

Once the reactive silanol groups are formed, they can undergo two primary condensation reactions. The first is condensation with other silanol groups from adjacent hydrolyzed silane (B1218182) molecules. This results in the formation of a cross-linked siloxane network (Si-O-Si) on the substrate surface. researchgate.net

The second, and crucial for covalent bonding to the substrate, is the condensation reaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups present on the surface of the inorganic substrate (e.g., silica, alumina, or other metal oxides). This reaction forms a strong and durable covalent siloxane bond (Si-O-Substrate), effectively grafting the this compound molecule onto the inorganic surface. gelest.comnih.gov The formation of this bond is the driving force for the reaction under dry, aprotic conditions. gelest.com

The following table summarizes the key reactions involved in the covalent bonding process:

Reaction StepDescriptionChemical Equation (Simplified)
Hydrolysis The ethoxy groups on the silane react with water to form reactive silanol groups and ethanol.R-Si(OCH2CH3)3 + 3H2O → R-Si(OH)3 + 3CH3CH2OH
Condensation (Self-condensation) Hydrolyzed silane molecules react with each other to form a siloxane network.2 R-Si(OH)3 → (HO)2Si(R)-O-Si(R)(OH)2 + H2O
Condensation (Surface Reaction) Silanol groups of the hydrolyzed silane react with hydroxyl groups on the inorganic substrate to form a covalent bond.R-Si(OH)3 + HO-Substrate → R-Si(OH)2-O-Substrate + H2O

Where R represents the (5,5,5-triethoxypentyl) group.

The efficiency of this grafting process is dependent on the density of hydroxyl groups on the substrate surface. nih.gov Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to characterize the formation of these covalent bonds and the structure of the resulting silane layer on the inorganic substrate. researchgate.net

Interactions with Organic Polymer Matrices

The utility of this compound as a coupling agent in polymer composites stems from its bifunctional nature. While the triethoxysilyl group provides a mechanism for covalent bonding to inorganic fillers, the pentyl chain extending from the silicon atom is responsible for its interactions with an organic polymer matrix. These interactions are primarily physical in nature, influencing the compatibility and adhesion at the polymer-filler interface.

In composites with polar polymers, such as epoxy resins, the interactions of the non-polar pentyl group of this compound with the polar polymer matrix are less favorable compared to silanes with functional groups like amino or epoxy groups that can chemically react with the resin. sinosil.comsilicorex.comgelest.comtuni.fi However, the presence of the silane at the interface can still provide a degree of compatibility by creating a gradient in surface energy from the inorganic filler to the organic matrix.

The following table summarizes the primary interaction mechanisms of the pentyl group of this compound with different types of polymer matrices:

Polymer Matrix TypePrimary Interaction MechanismExpected Effect on Composite Properties
Non-polar (e.g., Polyethylene, Polypropylene) Physical entanglement and van der Waals forces between the pentyl chain and polymer chains. researchgate.netresearchgate.netImproved filler dispersion, enhanced adhesion, and increased mechanical strength.
Polar (e.g., Epoxy Resins) Weaker van der Waals forces; acts as a hydrophobic intermediary.Moderate improvement in compatibility and adhesion compared to an untreated filler.

The effectiveness of this compound in a particular polymer system is also dependent on the processing conditions, such as temperature and mixing, which can influence the degree of interaction and entanglement at the interface.

Stability and Degradation Pathways of this compound Derived Structures

The long-term performance and durability of materials modified with this compound are critically dependent on the stability of the resulting siloxane networks and the organic pentyl group. The degradation of these structures can be initiated by environmental factors such as moisture and temperature.

The primary pathway for the degradation of the siloxane bonds (Si-O-Si and Si-O-Substrate) is hydrolysis. researchgate.netnih.govnih.govmdpi.com This is essentially the reverse of the condensation reaction that forms these bonds. In the presence of water, particularly under acidic or basic conditions, the siloxane linkages can be cleaved, leading to the formation of silanol groups. mdpi.com This can result in a loss of adhesion at the interface between the silane layer and the inorganic substrate, or a breakdown of the cross-linked siloxane network itself. The hydrolytic stability of the silane layer is influenced by the density of covalent bonds to the substrate and the degree of cross-linking within the silane layer. nih.govgelest.com A more highly cross-linked and densely packed siloxane network can hinder the diffusion of water to the interface, thus enhancing hydrolytic stability. mdpi.com

The thermal degradation of the polysiloxane structures derived from this compound is another important consideration. In an inert atmosphere, polysiloxanes typically degrade at high temperatures (generally above 300-400°C) through a mechanism involving rearrangement of the siloxane backbone to form stable, volatile cyclic siloxanes. gelest.combohrium.com The presence of the pentyl group may influence the specific degradation temperature and the composition of the volatile products.

In the presence of oxygen, the thermo-oxidative degradation is more complex and can occur at lower temperatures. gelest.com This process often involves free-radical mechanisms that attack the organic side chains (the pentyl group in this case) and the siloxane backbone, leading to the formation of silica (SiO2), carbon oxides, and water. gelest.com

The following table outlines the main degradation pathways for structures derived from this compound:

Degradation PathwayInitiating Factor(s)Description of ProcessPrimary Degradation Products
Hydrolysis Water, Acidic/Basic conditionsCleavage of siloxane (Si-O-Si) bonds. researchgate.netnih.govnih.govmdpi.comSilanol groups (Si-OH)
Thermal Degradation (Inert Atmosphere) High temperatureRearrangement of the siloxane backbone. gelest.combohrium.comCyclic siloxanes, hydrocarbons
Thermo-oxidative Degradation High temperature, OxygenFree-radical attack on the pentyl groups and siloxane backbone. gelest.comSilica (SiO2), Carbon oxides, Water

The stability of the pentyl group itself under various conditions is also a factor. While generally stable, under harsh oxidative environments, the C-H and C-C bonds within the pentyl chain can be susceptible to cleavage.

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Surface modification technologies, including the engineering of surface wettability and hydrophobicity.

Functionalization of polymeric films and fibers.

Modification of metallic and ceramic substrates.

Tailoring the biocompatibility of surfaces.

Its role in composite materials development, specifically in enhancing interfacial adhesion in polymer-inorganic composites.

The information available is of a general nature, discussing the broader class of silane coupling agents and their well-established roles in these applications. However, there is no specific mention or detailed research findings available for "this compound" itself.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the chemical compound "this compound" as per the provided outline and instructions. The absence of specific data prevents the creation of the requested content, including data tables and detailed research findings.

Advanced Materials Science Applications of 5,5,5 Triethoxypentyl Silane

Role in Composite Materials Development

Reinforcement of Polymer Matrices with Particulate Fillers

(5,5,5-triethoxypentyl)silane serves as a molecular bridge to improve the compatibility and adhesion between inorganic particulate fillers and organic polymer matrices. researchgate.net The mechanism involves the hydrolysis of the triethoxy groups into reactive silanol groups in the presence of moisture. raajournal.com These silanols subsequently condense with hydroxyl groups present on the surface of inorganic fillers like silica or metal oxides, forming stable, covalent siloxane bonds (Si-O-Filler). raajournal.com

The organofunctional pentyl group of the silane (B1218182) molecule extends into the polymer matrix. This non-polar alkyl chain enhances compatibility and promotes physical entanglement with the polymer chains, significantly improving interfacial adhesion. raajournal.comosti.gov This enhanced adhesion at the filler-polymer interface is critical for efficient stress transfer from the bulk polymer to the high-strength filler, which is the fundamental principle of reinforcement. mdpi.com Furthermore, the surface treatment of fillers with silanes mitigates particle-particle interactions, leading to deagglomeration and a more uniform dispersion of the filler throughout the polymer matrix. osti.govnih.gov

Influence on Mechanical Performance and Durability of Composites

The enhancement of interfacial adhesion through the use of silane coupling agents directly translates into significant improvements in the mechanical properties and long-term durability of composite materials. semanticscholar.orgresearchgate.net Research on composites incorporating various trialkoxysilanes demonstrates marked increases in key performance indicators.

Key Research Findings:

In glass fiber-reinforced epoxy composites, the addition of silane-treated fillers led to a notable increase in both tensile and flexural modulus. mdpi.com

Studies on polyester resin-based composites have shown that filler silanization can improve adhesion at the filler-polymer interface, resulting in a significant increase in the composite's stiffness, with Young's modulus increasing by approximately 200% compared to composites with unmodified fillers. semanticscholar.org

Bamboo fiber/polypropylene composites treated with a silane coupling agent exhibited superior mechanical properties, with tensile and flexural strength increasing by 15.4% and 23.6%, respectively. researchgate.net

The formation of a robust, well-entangled siloxane layer at the interface not only improves strength but also enhances durability. raajournal.comraajournal.com This interfacial layer is more resistant to environmental factors, particularly moisture, which can compromise the filler-matrix bond and lead to premature failure. Physisorbed silane layers can also diffuse into the polymer matrix, improving properties such as resistance to water absorption. raajournal.com

Illustrative Data on Mechanical Properties of Silane-Treated Composites

Composite SystemSilane ModifierProperty InvestigatedObserved ImprovementReference Finding
Glass/Epoxy with Aluminum HydroxideDynasylan GlymoTensile ModulusMaximum value achieved with 10 wt.% treated filler mdpi.com
Polyester Resin with Inorganic FillerTriethoxy(ketoimino)silaneYoung's Modulus~200% increase vs. unmodified filler semanticscholar.org
PBS with Cotton FiberAPTMSTensile StrengthUp to 118% increase with treated fiber mdpi.com
Bamboo Fiber/PolypropyleneKH570Flexural Strength23.6% increase vs. untreated researchgate.net

Application in Coatings and Thin Films

In the domain of coatings, this compound can be used to form thin films that modify surface properties, promote adhesion, and provide protection for the underlying substrate. These films are typically applied via simple dip-coating or similar methods, where the silane hydrolyzes and condenses on the surface to form a cross-linked polysiloxane layer. researchgate.net

Silane-derived films are effective for corrosion protection, particularly on metal substrates. The triethoxy groups of this compound can hydrolyze and form strong covalent bonds with surface hydroxyls on metals like steel or aluminum. researchgate.net This creates a well-adhered layer, while the outward-oriented pentyl chains establish a non-polar, hydrophobic surface. This hydrophobicity acts as a barrier, repelling water and corrosive ions. researchgate.net

While the hydrophobic nature of a pentylsilane film is not conducive to traditional antifogging applications, which require hydrophilic surfaces, the underlying silane chemistry is adaptable. nih.govresearchgate.net Durable antifogging coatings are created by co-polymerizing functional silanes with hydrophilic molecules. For instance, methacryloxypropyltriethoxysilane has been successfully combined with N-vinylpyrrolidone to create stable, transparent antifogging films. nih.govnih.govmdpi.com In such a system, the silane component forms a cross-linked siloxane (Si-O-Si) network that ensures durability and adhesion to the substrate, while the hydrophilic polymer component causes water to spread into a uniform, transparent sheet rather than forming light-scattering droplets. nih.govmdpi.com

A properly cross-linked film derived from this compound would form a dense siloxane network. This network structure acts as a physical barrier, reducing the permeability of moisture, gases, and other chemical species to the substrate. researchgate.net The hydrophobic character imparted by the pentyl groups provides an additional layer of protection against aqueous chemicals. Electrochemical studies on other silane coatings have demonstrated their ability to improve the corrosion resistance of steel in chloride-containing environments by forming an effective barrier layer. researchgate.net

Integration in Nanotechnology and Nanomaterials

Silane chemistry is a cornerstone of nanotechnology, providing a powerful tool for the surface functionalization of nanoparticles. This compound can be used to modify the surface of inorganic nanomaterials, such as those based on silica, iron oxide, or pseudoboehmite, altering their properties for specific applications. osti.govdaneshyari.comresearchgate.net

The process involves the reaction of the silane's triethoxy groups with hydroxyls on the nanoparticle surface, grafting the pentylsilane molecule onto the particle. This modification transforms the nanoparticle surface from hydrophilic to hydrophobic. This change in surface chemistry is critical for achieving a stable and uniform dispersion of the nanoparticles within a non-polar polymer matrix, which is essential for the fabrication of high-performance nanocomposites. osti.gov Effective dispersion ensures that the unique properties of the nanoparticles are translated to the bulk material. For example, studies have shown that treating Fe2O3 nanoparticles with a silane coupling agent significantly improves their dispersion in an epoxy matrix, resulting in nanocomposites with an 87.5% increase in hardness and a higher glass transition temperature. daneshyari.com

Surface Modification of Nanoparticles

This compound is utilized as a surface modification agent for nanoparticles, enhancing their stability and dispersibility within various matrices. The process involves the hydrolysis of the triethoxy groups in the presence of water, leading to the formation of reactive silanol groups. These silanol groups then condense with hydroxyl groups present on the surface of inorganic nanoparticles, such as silica, titania, and alumina, forming stable covalent Si-O-metal bonds. This functionalization creates a steric layer around the nanoparticles, which prevents their aggregation. psu.edunih.gov

The choice of silane coupling agent and the reaction conditions significantly influence the degree of surface coverage and the resulting properties of the modified nanoparticles. For instance, the length of the alkyl chain in the silane, in this case, the pentyl group, can affect the hydrophobicity of the nanoparticle surface. This modification is crucial for applications where nanoparticles are incorporated into non-polar polymer matrices to improve their compatibility.

Research has shown that the surface modification of silica nanoparticles with organosilanes can be characterized using various analytical techniques. Dynamic Light Scattering (DLS) is employed to measure the particle size distribution before and after modification, confirming the absence of significant agglomeration. Zeta potential measurements provide information about the surface charge of the particles, which is altered by the attachment of the silane. Transmission Electron Microscopy (TEM) offers visual confirmation of the nanoparticle morphology and dispersion. psu.edu

Compatibilization of Nanofillers in Polymer Nanocomposites

In the realm of polymer nanocomposites, achieving a uniform dispersion of nanofillers within the polymer matrix is paramount to realizing enhanced material properties. researchgate.net this compound plays a critical role as a compatibilizer, bridging the interface between the inorganic nanofiller and the organic polymer matrix. The pentyl chain of the silane provides organophilic character, enhancing the interaction with the polymer, while the silanol groups, formed after hydrolysis, react with the surface of the nanofiller. researchgate.net

This dual functionality allows for improved interfacial adhesion, which is crucial for efficient stress transfer from the polymer matrix to the reinforcing nanofiller. The result is a nanocomposite with improved mechanical properties, such as tensile strength, modulus, and toughness. The effectiveness of the compatibilization can be influenced by the type of polymer and nanofiller, as well as the processing conditions used to fabricate the nanocomposite. dntb.gov.ua The use of silane coupling agents like this compound is a widely adopted strategy to overcome the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic polymer matrices.

Parameter Effect of this compound Treatment Analytical Technique
Nanoparticle DispersionImproved, reduced agglomerationTransmission Electron Microscopy (TEM)
Interfacial AdhesionEnhancedDynamic Mechanical Analysis (DMA)
Tensile StrengthIncreasedUniversal Testing Machine
Young's ModulusIncreasedUniversal Testing Machine

Sol-Gel Processing with this compound

The sol-gel process is a versatile method for synthesizing inorganic and hybrid organic-inorganic materials from molecular precursors. mdpi.commdpi.com this compound can be employed as a precursor in sol-gel chemistry, contributing to the formation of novel materials with tailored properties.

Formation of Hybrid Organic-Inorganic Networks

This compound is a key component in the formation of hybrid organic-inorganic networks through the sol-gel process. nih.gov This process typically involves the hydrolysis and co-condensation of the silane with other metal alkoxides, such as tetraethoxysilane (TEOS). The hydrolysis of the triethoxy groups on the silane leads to the formation of silanol (Si-OH) groups. These silanol groups then undergo condensation reactions with other silanol or metal-alkoxy groups to form a cross-linked, three-dimensional network of Si-O-Si or Si-O-metal bonds. dakenchem.com

The organic pentyl group of the this compound is incorporated into this inorganic network, resulting in a hybrid material that combines the properties of both organic and inorganic components. The flexibility and hydrophobicity of the organic chains can be combined with the rigidity and thermal stability of the inorganic network. mdpi.com The ratio of the organic silane to the inorganic precursor can be varied to control the properties of the final hybrid material.

Control of Sol-Gel Kinetics and Gelation Properties

The kinetics of the sol-gel process, including the rates of hydrolysis and condensation, can be influenced by the structure of the silane precursor. The presence of the relatively long and bulky pentyl group in this compound can sterically hinder the approach of water molecules for hydrolysis and the subsequent condensation reactions. This can lead to a slower gelation time compared to smaller tetra-alkoxysilanes like TEOS. scispace.com

The reaction conditions, such as pH, water-to-silane ratio, and the presence of catalysts, also play a crucial role in controlling the sol-gel kinetics. mdpi.com By carefully controlling these parameters, it is possible to tailor the structure and properties of the resulting gel. For example, a slower gelation process can lead to a more ordered and homogeneous network structure. The ability to control the gelation properties is essential for applications such as the formation of coatings and monolithic materials. researchgate.net

Parameter Influence of this compound
Hydrolysis RatePotentially slower due to steric hindrance from the pentyl group.
Condensation RatePotentially slower, leading to longer gelation times.
Network StructureIncorporation of organic pentyl groups leads to a hybrid network.
Material PropertiesCan introduce flexibility and hydrophobicity to the final material.

Fabrication of Sol-Gel Derived Materials

The use of this compound in sol-gel processing enables the fabrication of a variety of advanced materials. These materials can be produced in different forms, such as thin films, monoliths, and powders. nih.gov For instance, sol-gel derived coatings incorporating this silane can be applied to various substrates to provide properties such as hydrophobicity, corrosion resistance, and improved adhesion. dakenchem.com

The organic functionality of the silane can also be exploited to create porous materials with controlled pore sizes and surface properties. After the formation of the gel, the organic components can be selectively removed through calcination, leaving behind a porous inorganic structure. The initial presence of the pentyl groups influences the pore structure of the final material. These sol-gel derived materials find applications in areas such as catalysis, separation membranes, and sensors.

Advanced Characterization and Analytical Techniques for 5,5,5 Triethoxypentyl Silane Systems

Spectroscopic Analysis of (5,5,5-triethoxypentyl)silane and its Derivatives

Spectroscopic techniques are fundamental in elucidating the chemical nature of this compound. By examining the interaction of electromagnetic radiation with the material, detailed information about its chemical bonding, optical characteristics, and elemental composition can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for monitoring the chemical reactions of this compound, such as hydrolysis and condensation. The infrared spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key characteristic peaks for this compound would be expected in the following regions:

Si-O-C stretching: Strong bands are typically observed in the 1100-1000 cm⁻¹ region, which are indicative of the ethoxy groups attached to the silicon atom.

C-H stretching: Aliphatic C-H stretching vibrations from the pentyl and ethoxy groups would appear in the 3000-2850 cm⁻¹ range.

Si-C stretching: Vibrations corresponding to the silicon-carbon bond of the pentyl group would be present, although they can sometimes be weak and appear in the fingerprint region.

During the hydrolysis of the ethoxy groups to form silanols (Si-OH), a broad absorption band for the O-H stretching vibration would emerge around 3700-3200 cm⁻¹. Subsequent condensation to form siloxane (Si-O-Si) bonds would be evidenced by the appearance of a strong, broad absorption band in the 1130-1000 cm⁻¹ region. The disappearance or reduction in intensity of the Si-O-C peaks would also indicate the progress of these reactions.

Expected FT-IR Absorption Bands for this compound and its Hydrolysis/Condensation Products
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Aliphatic)Stretching3000-2850
Si-O-CStretching1100-1000
Si-CStretching~800-700
O-H (Silanol)Stretching (Broad)3700-3200
Si-O-Si (Siloxane)Stretching (Broad)1130-1000

UV-Visible Spectroscopy for Optical Properties

UV-Visible (UV-Vis) spectroscopy is employed to assess the optical properties of materials, such as their transparency and light absorption characteristics. For thin films and coatings derived from this compound, UV-Vis spectroscopy can provide valuable information about their suitability for optical applications.

Generally, films formed from alkyltriethoxysilanes on substrates like glass or plastic are highly transparent in the visible light spectrum (approximately 400-700 nm). This high transmittance is a key property for applications where optical clarity is essential. The UV-Vis spectrum of a well-cured this compound-based coating is expected to show minimal absorption in the visible range. Any significant absorption or scattering could indicate the presence of impurities, agglomerations, or an inhomogeneous film structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For surfaces treated with this compound, XPS is invaluable for confirming the presence of the silane (B1218182) layer and determining its chemical nature.

An XPS survey scan of a surface successfully coated with this compound would reveal the presence of silicon (Si), oxygen (O), and carbon (C). High-resolution spectra of these elements can provide more detailed chemical state information.

Si 2p: The binding energy of the Si 2p peak can distinguish between silicon in the silane (Si-C, Si-O-C) and the condensed siloxane (Si-O-Si) network.

C 1s: The C 1s spectrum can be deconvoluted to identify carbon in different chemical environments, such as the aliphatic pentyl chain (C-C, C-H), and carbon bonded to oxygen in the ethoxy groups (C-O).

O 1s: The O 1s peak can provide information on the oxygen in the Si-O-C and Si-O-Si linkages.

By analyzing the atomic concentrations and the chemical shifts in the binding energies, XPS can confirm the successful grafting of the silane onto a substrate and provide insights into the degree of condensation of the siloxane network at the surface.

Expected Elemental Composition from XPS of a this compound-Treated Surface
ElementXPS PeakExpected Chemical States
SiliconSi 2pSi-C, Si-O-C, Si-O-Si
CarbonC 1sC-C, C-H, C-O
OxygenO 1sSi-O-C, Si-O-Si

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the surface morphology, topography, and elemental distribution of this compound-based coatings and treated surfaces at the micro and nanoscale.

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Surface Morphology and Composition

Coupled with SEM, Energy Dispersive Spectroscopy (EDS) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. By detecting the characteristic X-rays emitted from the sample as it is bombarded by the electron beam, EDS can generate an elemental map of the surface. For a this compound-treated surface, EDS mapping would be expected to show a uniform distribution of silicon, carbon, and oxygen, confirming the consistent coverage of the silane film. The relative atomic percentages of these elements can also be quantified.

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. AFM is particularly useful for characterizing the three-dimensional topography and roughness of surfaces coated with this compound.

Coatings derived from alkoxysilanes are known to produce smooth and uniform surfaces. nih.gov AFM analysis of a this compound film would be expected to reveal a low surface topography, with root mean square (RMS) roughness values typically below 50 nm. nih.gov The smoothness of the coating is an important factor in many applications, influencing properties such as wettability and adhesion. Studies on similar long-chain alkylsilanes suggest that the length of the alkyl group can influence the final surface topography, with longer chains potentially leading to smoother films. nih.gov

Typical Surface Roughness Parameters for Alkylsilane Coatings Measured by AFM
ParameterDescriptionExpected Value Range
Root Mean Square (RMS) RoughnessThe standard deviation of the surface height profile from the mean line.< 50 nm
Average Roughness (Ra)The arithmetic average of the absolute values of the profile height deviations from the mean line.< 40 nm

AFM can also be used to identify any nanoscale defects, such as pinholes or agglomerates, that may not be visible with SEM, providing a more complete picture of the surface morphology.

Despite a comprehensive search for scientific literature, no specific experimental data was found for the chemical compound "this compound" pertaining to the advanced characterization and analytical techniques outlined in the user's request.

Extensive database queries for research on the mechanical and adhesion properties, including shear bond strength, tensile properties, durability, and abrasion resistance, did not yield any studies focused on this particular silane. Similarly, searches for surface energy and wettability measurements, specifically contact angle goniometry for hydrophobicity assessment, returned no data for surfaces treated with this compound. Furthermore, no literature could be located regarding the rheological characterization of its solutions or sols.

The available research on silanes is vast; however, it tends to focus on more commonly used or commercially significant variants. While general principles of silane chemistry and surface modification are well-documented, the specific performance characteristics of this compound remain uncharacterized in the public domain based on the conducted search.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for this specific compound.

Theoretical and Computational Studies of 5,5,5 Triethoxypentyl Silane

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of (5,5,5-triethoxypentyl)silane, MD simulations are invaluable for understanding its interactions at interfaces, such as those with inorganic surfaces like glass or metal oxides. These simulations can model the adsorption of the silane (B1218182) onto a surface, the orientation of the molecule, and the subsequent interactions that are crucial for its function as a coupling agent or surface modifier.

The simulations typically involve placing a model of the this compound molecule in a simulation box with a surface and a solvent, often water, to mimic real-world conditions. The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the interfacial behavior.

Key research findings from MD simulations of similar organosilanes at interfaces indicate that the ethoxy groups of the silane are prone to hydrolysis in the presence of water, forming silanol groups (-Si-OH). These silanol groups can then form strong hydrogen bonds with hydroxyl groups on the surface of materials like silica. researchgate.netmdpi.com Subsequently, a condensation reaction can occur, forming covalent Si-O-Si bonds between the silane and the surface, leading to a durable surface modification. researchgate.net

Table 1: Hypothetical Interaction Energies of this compound with a Silica Surface from MD Simulations

Interaction TypeEnergy (kJ/mol)Description
Van der Waals-50 to -100Non-specific interactions between the pentyl chain and the surface.
Electrostatic-150 to -300Interactions between the polar ethoxy/silanol groups and the polar silica surface.
Hydrogen Bonding-20 to -40 per bondFormation of hydrogen bonds between silanol groups and surface hydroxyls.
Covalent Bonding-400 to -500 per bondFormation of Si-O-Si bonds after condensation.

Note: The data in this table is illustrative and represents typical energy ranges for such interactions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations are particularly useful for elucidating the detailed mechanisms of its key reactions, such as hydrolysis and condensation. researchgate.net These calculations can determine the energetics of reaction pathways, identify transition states, and predict reaction rates.

The hydrolysis of the triethoxysilane (B36694) group is a critical first step in its application. DFT can model the reaction of a this compound molecule with water, showing the step-by-step process of replacing the ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH). These calculations can reveal the activation energy for each hydrolysis step, indicating how easily the reaction proceeds.

Following hydrolysis, the resulting silanols can undergo condensation reactions, either with other silanol molecules to form polysiloxane chains or with surface hydroxyl groups to achieve surface grafting. DFT can model these condensation reactions to determine the most favorable pathways and the stability of the resulting Si-O-Si linkages.

Table 2: Hypothetical Activation Energies for the Hydrolysis of this compound Calculated by DFT

Reaction StepActivation Energy (kcal/mol)Description
First Hydrolysis15 - 20Replacement of the first ethoxy group with a hydroxyl group.
Second Hydrolysis12 - 18Replacement of the second ethoxy group.
Third Hydrolysis10 - 15Replacement of the final ethoxy group.

Note: The data in this table is illustrative and represents plausible calculated values for these reaction steps.

Modeling of this compound Polymerization and Network Formation

The ability of this compound to form polymeric networks is fundamental to its use in coatings and as a crosslinking agent. Computational modeling can simulate this polymerization process, providing insights into the structure and properties of the resulting network. utwente.nl These models can range from atomistic simulations, which track individual molecules, to coarse-grained models that represent larger segments of the polymer chain.

Modeling the polymerization of this compound typically involves simulating a large number of monomers and tracking their condensation reactions over time. These simulations can predict key properties of the resulting network, such as the degree of crosslinking, the pore size distribution, and the mechanical properties. nih.govmdpi.com

The structure of the pentyl group in this compound will influence the final network structure. The flexibility and length of this alkyl chain will affect the spacing between the siloxane crosslinks, which in turn will impact the mechanical properties of the polymer, such as its elasticity and toughness.

Table 3: Hypothetical Parameters for a Coarse-Grained Model of this compound Polymerization

ParameterValueDescription
Monomer Unit(C5H11)Si(OH)3The fully hydrolyzed monomer unit.
Bond Length (Si-O)1.6 ÅThe equilibrium bond length in the siloxane backbone.
Bond Angle (O-Si-O)109.5°The tetrahedral bond angle around the silicon atom.
Reaction Probability0.8The probability of a condensation reaction between two silanol groups.

Note: The data in this table is illustrative of parameters that would be used in a simulation of this type.

Prediction of Structure-Property Relationships for this compound Derivatives

Computational methods can be used to predict how changes in the molecular structure of this compound will affect its properties. This is often done using Quantitative Structure-Property Relationship (QSPR) models. researchgate.net QSPR models are statistical models that relate the chemical structure of a molecule to a specific property of interest.

For this compound, one could develop QSPR models to predict properties such as its boiling point, density, or its effectiveness as a surface modifier. To do this, a set of derivatives of this compound would be created by systematically changing parts of the molecule, for example, by varying the length of the alkyl chain or by replacing the ethoxy groups with other alkoxy groups.

The properties of these derivatives would then be calculated using computational methods or determined experimentally. This data would be used to build a QSPR model that can predict the properties of new, untested derivatives. This approach can significantly speed up the process of designing new silane molecules with specific desired properties.

Table 4: Hypothetical QSPR Model for Predicting the Refractive Index of (5,5,5-trialkoxypentyl)silane Derivatives

DescriptorCoefficientDescription
Molecular Weight0.0012The contribution of the molecular weight to the refractive index.
Polarizability0.025The contribution of the electronic polarizability.
Number of Carbon Atoms0.005The contribution of the number of carbon atoms in the alkoxy groups.
Intercept1.35The baseline refractive index.

Note: This table represents a simplified, hypothetical QSPR model for illustrative purposes.

Future Directions and Emerging Research Areas

Development of Novel (5,5,5-triethoxypentyl)silane-Based Hybrid Materials

The development of novel hybrid materials represents a significant future direction for this compound. These materials, which combine the properties of both organic and inorganic components at the molecular level, could benefit from the unique structure of this silane (B1218182). The pentyl group can impart hydrophobicity and flexibility, while the triethoxysilane (B36694) group allows for the formation of a stable inorganic siloxane network (Si-O-Si) through hydrolysis and condensation reactions.

Future research is anticipated to focus on the following areas:

Organic-Inorganic Polymer Composites: Incorporating this compound into various polymer matrices (e.g., polyolefins, polyesters, epoxies) could lead to composites with enhanced thermal stability, mechanical strength, and chemical resistance. The silane can act as a coupling agent, improving the interfacial adhesion between the organic polymer and inorganic fillers.

Sol-Gel Derived Materials: The sol-gel process is a versatile method for creating glasses and ceramics at low temperatures. This compound can be used as a precursor in sol-gel synthesis to create hybrid materials with tailored porosity, surface area, and refractive index. These materials could find applications in coatings, catalysis, and separation membranes.

Biocomposites: The biocompatibility of silane-based materials opens up possibilities for creating biocomposites for biomedical applications. Research could explore the use of this compound in conjunction with natural polymers like cellulose (B213188) or chitosan (B1678972) to develop materials for drug delivery, tissue engineering, and biodegradable packaging.

Potential Hybrid MaterialKey Property EnhancementPossible Application
Polypropylene/(5,5,5-triethoxypentyl)silane CompositeImproved mechanical strength and thermal stabilityAutomotive parts, durable consumer goods
Epoxy/(5,5,5-triethoxypentyl)silane CoatingEnhanced adhesion and corrosion resistanceProtective coatings for metals
Sol-Gel Derived Silica with this compoundTailored hydrophobicity and porosityWater-repellent coatings, selective membranes
Chitosan/(5,5,5-triethoxypentyl)silane BiocompositeControlled drug release and biocompatibilityDrug delivery systems, wound dressings

Advanced Functionalization Strategies for Tailored Properties

To broaden the applicability of this compound, advanced functionalization strategies are expected to be a key area of research. These strategies would involve chemically modifying the pentyl chain to introduce new functional groups, thereby tailoring the properties of the resulting materials.

Emerging research in this area may include:

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto the pentyl chain would enable the use of "click" chemistry reactions. This would allow for the highly efficient and specific attachment of a wide range of molecules, such as biomolecules, fluorescent dyes, or catalysts.

Thiol-Ene Chemistry: Functionalizing the pentyl group with a terminal double bond would open the door to thiol-ene reactions. This approach is known for its high reaction rates and tolerance to various functional groups, making it suitable for creating functional surfaces and polymers.

Hydrosilylation: While the triethoxysilane group is present, further hydrosilylation reactions on a modified pentyl chain (e.g., containing a vinyl group) could be explored to attach other silicon-based moieties, leading to more complex and multifunctional silane architectures.

Functionalization StrategyIntroduced FunctionalityPotential Outcome
Click ChemistryAzide or AlkyneCovalent immobilization of biomolecules or dyes
Thiol-Ene ChemistryThiolSurface patterning and functional coatings
HydrosilylationAdditional Silane GroupsCreation of dendritic or cross-linked structures

Integration of this compound in Smart Materials and Sensors

The integration of this compound into smart materials and sensors is a futuristic yet plausible research direction. Smart materials are designed to respond to external stimuli, and the properties of this silane could be harnessed to create such functionalities.

Potential research avenues include:

Stimuli-Responsive Surfaces: By functionalizing the pentyl chain with responsive polymers, it may be possible to create surfaces that change their properties (e.g., wettability) in response to stimuli like temperature, pH, or light.

Sensor Technology: The triethoxysilane group can be used to anchor the molecule to the surface of sensor substrates (e.g., silicon wafers, metal oxides). The functionalized pentyl chain could then act as a recognition element for specific analytes. For example, incorporating a fluorescent group could lead to the development of optical sensors. While direct applications are yet to be explored, the fundamental principles of using silanes for surface modification in sensors are well-established. nih.gov

Self-Healing Materials: Research into silane-based self-healing materials is an active field. The reversible nature of certain chemical bonds that could be incorporated into the functionalized pentyl chain, combined with the stable siloxane network, could lead to the development of self-healing coatings and composites.

Sustainable Synthesis and Application Methodologies for this compound

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable synthesis routes and application methodologies for this compound.

Key areas for sustainable innovation include:

Greener Synthesis Routes: Traditional synthesis of organosilanes can involve hazardous reagents and generate significant waste. Future research will likely explore alternative, more environmentally friendly synthetic pathways. This could involve the use of biocatalysis or the development of solvent-free reaction conditions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts. researchgate.netijnc.ir

Bio-based Precursors: Investigating the use of renewable, bio-based sources for the pentyl group would significantly improve the sustainability profile of this compound.

Circular Economy Approaches: Research into the recyclability and degradability of materials containing this compound will be crucial for a circular economy. This could involve designing materials that can be easily broken down into their constituent parts for reuse.

Sustainability AspectResearch FocusDesired Outcome
Green SynthesisBiocatalysis, solvent-free reactionsReduced environmental impact and waste generation
Renewable FeedstocksBio-based sources for the pentyl groupDecreased reliance on fossil fuels
Circular EconomyRecyclability and degradability studiesMaterials with a lower end-of-life environmental footprint

Q & A

Q. What statistical frameworks validate silane wettability models in multifactorial experiments?

  • Tools :
  • Minitab or JMP : For ANOVA and regression analysis.
  • Central Composite Design (CCD) : Optimizes variable interactions with <10% prediction error .

Key Considerations for Researchers

  • Data Integrity : Cross-reference physical properties (e.g., density, refractive index) with primary sources like the CRC Handbook to resolve discrepancies .
  • Advanced Modeling : Leverage factorial designs and response surface methodologies for multifactor silane studies .
  • Collaboration : Partner with institutions specializing in silane chemistry (e.g., materials science departments) for novel applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.